molecular formula C20H18N2O B13790475 4-[4-(Benzoylamino)benzyl]aniline CAS No. 99634-56-7

4-[4-(Benzoylamino)benzyl]aniline

Cat. No.: B13790475
CAS No.: 99634-56-7
M. Wt: 302.4 g/mol
InChI Key: CRKWCFFZZBXKCA-UHFFFAOYSA-N
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Description

4-[4-(Benzoylamino)benzyl]aniline is a substituted aniline derivative featuring a benzoylamino group attached to a benzyl-aniline scaffold. The benzoylamino substituent introduces both steric and electronic effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

99634-56-7

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-[(4-aminophenyl)methyl]phenyl]benzamide

InChI

InChI=1S/C20H18N2O/c21-18-10-6-15(7-11-18)14-16-8-12-19(13-9-16)22-20(23)17-4-2-1-3-5-17/h1-13H,14,21H2,(H,22,23)

InChI Key

CRKWCFFZZBXKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzoylamino)benzyl]aniline typically involves the reaction of 4-aminobenzylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[4-(Benzoylamino)benzyl]aniline can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzoylamino)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The benzyl and benzoylamino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-[4-(Benzoylamino)benzyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Benzoylamino)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) 4-[4-(2-Aminoethoxy)benzyl]aniline

  • Key Features: Contains a 2-aminoethoxy group instead of benzoylamino.
  • Research Findings : Molecular dynamics studies (PM6-DH2 and B3LYP/6-31G(d,p) methods) reveal conformational flexibility in dimethyl sulfoxide, with calculated NMR shifts aligning closely with experimental data .

(b) 4-(Benzo[d]thiazol-2-ylmethyl)aniline

  • Key Features: Benzothiazole ring replaces benzoylamino group.
  • Molecular Weight : 240.32 g/mol (C₁₄H₁₂N₂S) .
  • Applications : Used in organic synthesis for heterocyclic frameworks.

(c) 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline

  • Key Features : Incorporates a spiro-dioxolane ring.
  • Molecular Formula: C₁₄H₁₉NO₂ .
  • Applications : Versatile intermediate in complex organic synthesis.

Azo- and Diazene-Linked Anilines

(a) 4-[(E)-(4-Methylphenyl)diazenyl]aniline

  • Key Features : Azo (-N=N-) linkage to a 4-methylphenyl group.
  • Synonyms: 4-(p-tolylazo)aniline, 4′-Methyl-4-aminoazobenzene .
  • Applications: Potential dye intermediate due to chromophoric azo group.

(b) 4-[(E)-2-(1H-Benzimidazol-2-yl)vinyl]aniline

  • Key Features : Vinyl-bridged benzimidazole substituent.
  • Molecular Formula : C₁₅H₁₃N₃ .
  • Applications : Fluorescent probes or coordination chemistry ligands.

Heterocyclic Aniline Derivatives

(a) 4-(1,2,4-Oxadiazol-3-yl)aniline

  • Key Features : Oxadiazole ring at the para position.
  • Molecular Weight : 161.15 g/mol (C₈H₇N₃O) .
  • Applications : Bioactive scaffolds in medicinal chemistry.

(b) N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate

  • Key Features : Pyridylmethylene groups and tetrahydrate crystal structure.
  • Crystallography : Stabilized by C–H⋯O and O–H⋯N hydrogen bonds .
  • Applications : Coordination polymers or supramolecular assemblies.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
4-[4-(Benzoylamino)benzyl]aniline C₂₀H₁₈N₂O 302.37* Benzoylamino-benzyl Pharmaceuticals, materials science
4-[4-(2-Aminoethoxy)benzyl]aniline C₁₅H₁₈N₂O 242.32 2-Aminoethoxy-benzyl Bioactive analogs
4-(Benzo[d]thiazol-2-ylmethyl)aniline C₁₄H₁₂N₂S 240.32 Benzothiazole-methyl Heterocyclic synthesis
4-(1,2,4-Oxadiazol-3-yl)aniline C₈H₇N₃O 161.15 Oxadiazole Medicinal chemistry
4-[(E)-(4-Methylphenyl)diazenyl]aniline C₁₃H₁₃N₃ 211.26 Azo-linked 4-methylphenyl Dye intermediates

*Calculated based on analogous structures.

Key Research Findings

Synthetic Pathways: Ethyl 4-(benzoylamino)benzoate () and related hydrazides are precursors for benzoylamino-aniline derivatives, involving NaOH-mediated cyclization.

Computational Insights: For 4-[4-(2-aminoethoxy)benzyl]aniline, B3LYP/6-31G(d,p) simulations accurately predict NMR shifts, validating its use in modeling related compounds .

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